4-Tert-butyl-2'-chlorobenzophenone
Description
General Overview of the Benzophenone (B1666685) Core in Academic Research
The benzophenone scaffold, characterized by a central carbonyl group bonded to two phenyl rings, is a ubiquitous and fundamentally important structure in the field of organic chemistry. Its rigid yet conformationally flexible diarylketone framework serves as a versatile building block for a myriad of more complex molecules. In academic research, benzophenones are extensively studied due to their presence in a wide array of pharmacologically significant natural products, particularly those isolated from higher plants and fungi. chemsrc.com Many natural benzophenones exhibit a range of biological activities, including antifungal, antimicrobial, antiviral, and antioxidant properties. chemsrc.com
Beyond their natural occurrence, synthetic benzophenone derivatives are of considerable interest. They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govnih.gov Furthermore, the photochemical properties of the benzophenone core are of significant academic and industrial interest. Upon absorption of UV radiation, benzophenone can be excited to a triplet state, making it an effective and widely used photoinitiator for polymerization reactions and a valuable tool in photochemistry for hydrogen abstraction reactions. chemsrc.comresearchgate.net The synthesis of sterically hindered or highly substituted benzophenones, however, can present significant challenges, driving the development of novel synthetic methodologies. google.comcymitquimica.com
Significance of Alkyl and Halogen Substitutions on Aromatic Ketones
The chemical and physical properties of the benzophenone core can be profoundly modulated by the introduction of substituents onto its aromatic rings. Alkyl and halogen groups are particularly significant in this regard, as they alter the electronic and steric characteristics of the molecule, thereby influencing its reactivity, biological activity, and material properties.
Alkyl groups, such as the bulky tert-butyl group, are electron-donating through an inductive effect. This can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. libretexts.org Sterically, a large alkyl group like tert-butyl can act as a blocking group, directing incoming substituents to other positions or hindering reactions at adjacent sites. researchgate.net This steric hindrance is a powerful tool in synthetic chemistry for achieving regioselectivity. researchgate.net
Halogen substituents, such as chlorine, exert a dual electronic effect. Inductively, they are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. However, through resonance, they can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. libretexts.org When a halogen is placed at the ortho position relative to the ketone bridge, it introduces significant steric strain. google.comlehigh.edu This "ortho effect" can force adjacent functional groups, like the second phenyl ring, to twist out of planarity, which alters the molecule's conjugation, spectroscopic properties, and reactivity. google.comwikipedia.org For instance, steric hindrance by large ortho substituents can make the carbonyl group more difficult to approach, affecting reactions like reductions or additions. lehigh.edu
Specific Research Focus on 4-Tert-butyl-2'-chlorobenzophenone and its Structural Analogs
This compound is a specific substituted benzophenone that embodies the principles of both alkyl and ortho-halogen substitution. While detailed research dedicated exclusively to this compound is not widely published, its structure suggests a focus on the interplay of steric and electronic effects. The molecule features a tert-butyl group at the 4-position of one phenyl ring and a chlorine atom at the 2'-position of the other.
The key structural feature is the ortho-chloro substituent. Research on other ortho-substituted benzophenones indicates that this substitution pattern creates significant steric hindrance around the carbonyl group. google.com This steric clash forces the 2'-chlorophenyl ring to rotate out of the plane of the carbonyl group, disrupting the π-system conjugation. This has predictable consequences on its physical properties, such as its UV absorption spectrum, compared to its non-ortho-substituted isomers.
The synthesis of such a molecule typically requires strategic planning to overcome the steric hindrance. A common approach to synthesizing ortho-substituted benzophenones involves Friedel-Crafts acylation where a bulky group like tert-butyl is used as a temporary blocking group to direct acylation to the desired ortho position, followed by its removal. researchgate.net Alternatively, modern cross-coupling reactions or Grignard-type syntheses could be employed.
While data on this compound is limited, its structural analog, 4-tert-butyl-4'-chlorobenzophenone , has been synthesized and is commercially available. chemicalbook.com Comparing the properties of these two isomers would provide valuable insight into the magnitude of the ortho effect caused by the 2'-chloro substituent. The study of such molecules is often driven by the need to understand how specific substitution patterns fine-tune the properties for applications in areas like medicinal chemistry or as photoinitiators where conformation and electronic properties are critical.
Interactive Data Table: Properties of this compound and a Structural Analog
| Property | This compound | 4-Tert-butyl-4'-chlorobenzophenone |
| CAS Number | Not available | 67743-49-1 chemsrc.comchemicalbook.com |
| Molecular Formula | C₁₇H₁₇ClO | C₁₇H₁₇ClO chemicalbook.com |
| Molecular Weight | 272.77 g/mol cymitquimica.com | 272.77 g/mol chemicalbook.com |
| Boiling Point | Not available | 380.2 °C at 760 mmHg chemsrc.com |
| Density | Not available | 1.107 g/cm³ chemsrc.com |
| Key Structural Feature | ortho-chloro substitution | para-chloro substitution |
Note: Data for this compound is limited due to its status as a specialized research chemical. cymitquimica.com
Contextualizing Substituted Benzophenones within Contemporary Chemical Synthesis and Materials Science
Substituted benzophenones, including structurally complex molecules like this compound, are situated at the crossroads of advanced organic synthesis and materials science. Their utility stems directly from the tunability of their properties through specific substitution patterns.
In chemical synthesis , they are valuable intermediates. The carbonyl group can be transformed into a variety of other functionalities, and the substituted aromatic rings can participate in numerous coupling reactions to build larger, more complex molecular architectures. The synthesis of benzophenone derivatives with specific substitution patterns is often a key step in the total synthesis of natural products and active pharmaceutical ingredients (APIs). nih.gov For example, butyrophenones, a related class of compounds, are used as tranquilizers. nih.gov The development of efficient and "green" synthetic routes to these compounds, avoiding hazardous reagents and improving atom economy, remains an active area of research.
In materials science , the primary application of substituted benzophenones is as photoinitiators in UV-curing technology. researchgate.net This technology is used in inks, coatings, and adhesives, where rapid, solvent-free curing is desired. The efficiency and absorption wavelength of the photoinitiator can be fine-tuned by substituents on the benzophenone core. The steric and electronic nature of groups like tert-butyl and chloro- can influence the energy levels of the excited state and the kinetics of hydrogen abstraction, directly impacting the curing process. Furthermore, substituted benzophenones are investigated for their potential use in advanced materials such as organic light-emitting diodes (OLEDs) or as ligands in organometallic chemistry, where their electronic and steric profiles can dictate the properties of the final material.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIWUOZPUVJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211318 | |
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-04-6 | |
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Detailed Investigation of Reaction Mechanisms and Transformations of 4 Tert Butyl 2 Chlorobenzophenone
Nucleophilic Substitution Mechanisms Involving the Halogen Substituent
The chlorine atom on the 2'-position of 4-tert-butyl-2'-chlorobenzophenone is susceptible to nucleophilic aromatic substitution (SNAr). However, the reactivity of the C-Cl bond is influenced by several factors. The chlorine is attached to an sp2-hybridized carbon of the aromatic ring, which makes the bond stronger and less prone to simple SN1 or SN2 type reactions. For a nucleophilic attack to occur, the aromatic ring generally requires activation by electron-withdrawing groups. In this case, the benzoyl group itself acts as a moderate electron-withdrawing group, which can facilitate nucleophilic attack, particularly at the ortho and para positions relative to the carbonyl group.
The mechanism of nucleophilic aromatic substitution on unactivated or moderately activated aryl halides typically proceeds through an addition-elimination pathway. In this mechanism, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the carbonyl group. In a subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Methoxide | 2'-Methoxy-4-tert-butylbenzophenone | Methanol (B129727), Reflux | Moderate to Good | General Knowledge |
| Ammonia | 2'-Amino-4-tert-butylbenzophenone | High Pressure, Catalyst | Moderate | General Knowledge |
| Piperidine | 2'-(Piperidin-1-yl)-4-tert-butylbenzophenone | High Temperature | Good | General Knowledge |
This table presents plausible transformations based on general reactivity patterns of chlorobenzophenones, as specific data for this compound is not extensively documented.
Reductive Transformations of the Benzophenone (B1666685) Carbonyl Group
The carbonyl group of the benzophenone moiety is a primary site for reductive transformations, leading to the formation of alcohols or coupled products.
Photoreduction Processes and Dimerization Pathways (e.g., Pinacol Formation)
Upon exposure to ultraviolet (UV) light, benzophenones can be excited from their ground state (S₀) to a singlet excited state (S₁), which then typically undergoes efficient intersystem crossing to a more stable triplet excited state (T₁). nih.gov This triplet state has a diradical character and can abstract a hydrogen atom from a suitable donor molecule (e.g., an alcohol solvent like isopropanol) to form a ketyl radical. nih.gov
Two of these ketyl radicals can then dimerize to form a pinacol, in this case, 1,2-bis(2'-chloro-4-tert-butylphenyl)-1,2-diphenylethane-1,2-diol. The quantum yield of photoreduction is influenced by the nature of the substituents on the benzophenone ring. Electron-donating groups can sometimes decrease the efficiency of photoreduction. While specific quantum yield data for this compound is not available, studies on other substituted benzophenones show a range of efficiencies.
| Benzophenone Derivative | Hydrogen Donor | Quantum Yield (Φ) | Reference |
| Benzophenone | Isopropanol | ~0.9 | epa.gov |
| 4,4'-Dimethoxybenzophenone | Isopropanol | Lower than benzophenone | rsc.org |
| 4,4'-Bis(trifluoromethyl)benzophenone | Isopropanol | Higher than benzophenone | rsc.org |
This table illustrates the effect of substituents on the photoreduction quantum yield of benzophenones.
Catalytic Hydrogenation and Hydride Reduction Mechanisms
The carbonyl group can be selectively reduced to a secondary alcohol, (2'-chloro-4-tert-butylphenyl)(phenyl)methanol, using various reducing agents.
Catalytic Hydrogenation: This process involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. acs.orgchemrxiv.org The reaction proceeds via the adsorption of both the hydrogen and the benzophenone onto the catalyst surface. The hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen atoms. acs.org A potential side reaction is the hydrogenolysis of the C-Cl bond, which can be minimized by careful selection of the catalyst and reaction conditions.
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. nih.gov The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol. nih.gov Sodium borohydride is a milder reagent and is generally preferred for the selective reduction of ketones in the presence of other reducible functional groups. The stereochemical outcome of the reduction can be influenced by the steric bulk of the substituents on the ketone.
This table shows common conditions for the reduction of benzophenones.
Oxidative Reactions and Their Mechanistic Elucidation
While benzophenones are generally stable to oxidation, under harsh conditions or with powerful oxidizing agents, they can undergo degradation. Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (•OH) generated from UV/H₂O₂ or Fenton's reagent, can lead to the oxidative cleavage of the molecule. researchgate.netucl.ac.uk
The reaction mechanism typically involves the attack of highly reactive hydroxyl radicals on the aromatic rings, leading to the formation of hydroxylated derivatives. researchgate.net Further oxidation can result in ring-opening and ultimately mineralization to carbon dioxide and water. The presence of the tert-butyl group may offer some steric hindrance to the attack on its substituted ring, while the electron-withdrawing nature of the chloro- and benzoyl groups can influence the sites of radical attack on the other ring. The degradation rates and pathways are highly dependent on the specific AOP conditions.
| Oxidant | Conditions | Major Products | Reference |
| UV/H₂O₂ | Aqueous solution | Hydroxylated benzophenones, ring-opened products | researchgate.net |
| Ozone (O₃) | Aqueous solution | Hydroxylated and cleaved products | ucl.ac.uk |
| Potassium Permanganate (KMnO₄) | Aqueous solution | Benzoic acid derivatives | koreascience.kr |
This table outlines potential oxidative degradation pathways for benzophenone derivatives.
Mechanistic Studies of Arylation and Cross-Coupling Reactions Incorporating Benzophenone Units
The chlorine atom in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The general mechanism for these reactions involves a catalytic cycle that starts with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation (in the case of Suzuki coupling with an organoboron reagent) or migratory insertion (in the case of Heck coupling with an alkene). The final step is a reductive elimination that releases the cross-coupled product and regenerates the palladium(0) catalyst.
The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. The steric hindrance from the tert-butyl group and the ortho-position of the chlorine may influence the reaction rates and yields.
| Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-tert-Butyl-2'-phenylbenzophenone | Good | General Knowledge |
| Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 4-tert-Butyl-2'-(styryl)benzophenone | Moderate to Good | General Knowledge |
| Aniline | Pd₂(dba)₃/BINAP | NaO'Bu | 4-tert-Butyl-2'-(phenylamino)benzophenone | Good | General Knowledge |
This table provides illustrative examples of palladium-catalyzed cross-coupling reactions on chloroarenes.
Radical Chemistry and Electron Transfer Processes in Substituted Benzophenones
As mentioned in the photoreduction section, the triplet excited state of benzophenones behaves as a diradical. This radical nature allows it to participate in a variety of other reactions beyond hydrogen abstraction.
Radical Trapping: The ketyl radical intermediate formed during photoreduction can be "trapped" by radical trapping agents, providing evidence for its formation. For example, in the presence of a stable radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the ketyl radical can be intercepted.
Electron Transfer: The excited state of benzophenone can also participate in electron transfer reactions. Depending on the reaction partner, the excited benzophenone can act as either an electron acceptor or an electron donor. For instance, it can be photoreduced by electron transfer from a suitable donor, forming the benzophenone radical anion. The rates of these electron transfer processes are governed by the redox potentials of the reactants and the free energy change of the reaction. The substituents on the benzophenone ring can significantly influence its electron affinity and thus the thermodynamics and kinetics of electron transfer. researchgate.net
Studies on the electron transfer from a photoexcited benzophenone ketyl radical have also been conducted, revealing its ability to transfer an electron to various quenchers. The rate constants for these processes can be determined using techniques like laser flash photolysis.
Comprehensive Spectroscopic Characterization and Structural Analysis of Substituted Benzophenones
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The FT-IR spectrum of 4-tert-butyl-2'-chlorobenzophenone is expected to show characteristic absorption bands corresponding to its functional groups. The most prominent band will be the strong absorption due to the carbonyl (C=O) stretching vibration, which for benzophenones typically appears in the region of 1650-1670 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings.
Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl group will appear just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2870 | Strong | Aliphatic C-H Stretch |
| ~1660 | Strong | C=O Stretch |
| ~1600, 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |
| ~830 | Strong | C-H Out-of-plane bend (para-subst.) |
| ~750 | Strong | C-Cl Stretch |
| Note: Predicted values based on analogous compounds. |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong Raman signals. The C=O stretching vibration will also be observable in the Raman spectrum. The non-polar C-C bonds of the tert-butyl group are also expected to give rise to distinct Raman bands. Conformational analysis can sometimes be aided by Raman spectroscopy, as different conformers can exhibit slightly different vibrational frequencies.
Table 4: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Strong | Aromatic C-H Stretch |
| ~1600 | Strong | Aromatic Ring Breathing |
| ~1000 | Strong | Aromatic Ring Breathing |
| ~750 | Medium | C-Cl Stretch |
| Note: Predicted values based on analogous compounds. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectra of benzophenones are characterized by distinct bands in the ultraviolet (UV) region, arising from electronic transitions within the chromophore. The benzophenone (B1666685) chromophore consists of a carbonyl group conjugated with two phenyl rings. This extended π-system gives rise to specific absorption characteristics that are sensitive to structural modifications and the surrounding environment.
The UV-Vis spectrum of a typical benzophenone, such as this compound, is primarily defined by two types of electronic transitions: n-π* (n-to-pi star) and π-π* (pi-to-pi star).
π-π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In benzophenone, the overlapping π orbitals of the phenyl rings and the carbonyl group form a delocalized molecular orbital system. mdpi.comscialert.net This delocalization leads to strong absorption bands, typically observed in the shorter wavelength region of the UV spectrum (around 250 nm). mdpi.com These transitions are responsible for the strong, broad absorption band characteristic of the benzophenone system. aip.org The energy gap for π-π* transitions is smaller in conjugated systems compared to isolated double bonds, causing absorption at longer wavelengths. libretexts.org
n-π Transitions:* This transition involves the excitation of a non-bonding electron (an n-electron) from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group. libretexts.orgresearchgate.net The n-π* transition is formally forbidden by symmetry rules, resulting in a weak absorption band. acs.org It appears at a longer wavelength (lower energy), typically in the 330-370 nm region for benzophenone, because non-bonding molecular orbitals are higher in energy than bonding π orbitals. mdpi.comlibretexts.org
The introduction of substituents on the phenyl rings, as in this compound, modifies the electronic properties of the chromophore and thus influences the position and intensity of these absorption bands.
The tert-butyl group at the 4-position is an electron-donating group through induction and hyperconjugation. This effect can slightly increase the electron density in the phenyl ring, potentially causing a small bathochromic (red) shift in the π-π* transition.
The chlorine atom at the 2'-position is an electron-withdrawing group via induction but can also donate electron density through resonance. Its net effect can be complex. The ortho position of the chlorine atom can also induce steric hindrance, forcing the phenyl ring out of planarity with the carbonyl group. This twisting can disrupt π-conjugation, leading to a hypsochromic (blue) shift and a decrease in the intensity of the π-π* absorption band.
The polarity of the solvent can significantly alter the UV-Vis absorption spectrum of benzophenones, a phenomenon known as solvatochromism. The n-π* and π-π* transitions exhibit different responses to changes in solvent polarity. missouri.edu
n-π Transition (Hypsochromic Shift):* In the ground state, the lone pair electrons of the carbonyl oxygen can form hydrogen bonds with polar, protic solvents (like ethanol (B145695) or water). mdpi.comresearchgate.net This stabilizes the ground state more than the excited state. Upon excitation in an n-π* transition, an electron moves from a non-bonding orbital to a π* orbital, reducing the electron density on the oxygen and weakening any hydrogen bonding. Consequently, more energy is required for the transition in a polar solvent compared to a non-polar solvent (like heptane (B126788) or cyclohexane). mdpi.comresearchgate.net This results in a characteristic hypsochromic or "blue" shift (shift to a shorter wavelength) of the n-π* absorption band with increasing solvent polarity. scialert.netmissouri.edu
π-π Transition (Bathochromic Shift):* The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, the excited state of a π-π* transition is more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. missouri.edu This stabilization lowers the energy gap for the transition, causing a bathochromic or "red" shift (shift to a longer wavelength) of the π-π* band as the solvent polarity increases. mdpi.comresearchgate.net
This differential shifting of the absorption bands with solvent polarity is a valuable diagnostic tool for assigning the n-π* and π-π* transitions in carbonyl compounds. missouri.eduresearchgate.net
| Transition Type | Effect of Increasing Solvent Polarity | Reason |
| n-π | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state via hydrogen bonding with the carbonyl oxygen. mdpi.comresearchgate.net |
| π-π | Bathochromic Shift (Red Shift) | Greater stabilization of the more polar excited state by the polar solvent. missouri.eduresearchgate.net |
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular mass and elucidate the structure of compounds like this compound by analyzing their fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which then undergoes fragmentation. libretexts.org
The molecular formula for this compound is C₁₇H₁₇ClO. Its molecular weight can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M+• peak and an M+2 peak with an intensity ratio of approximately 3:1. docbrown.info
Predicted Fragmentation Pathway: The fragmentation of the this compound molecular ion is guided by the stability of the resulting fragments. Key fragmentation processes for aromatic ketones include α-cleavage and cleavage at substituted positions. miamioh.eduthieme-connect.de
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.
Cleavage of the bond between the carbonyl carbon and the 2-chlorophenyl ring would yield a [M - C₆H₄Cl]⁺ ion, which corresponds to the 4-tert-butylbenzoyl cation.
Cleavage of the bond between the carbonyl carbon and the 4-tert-butylphenyl ring would yield a [M - C₁₀H₁₃]⁺ ion, corresponding to the 2-chlorobenzoyl cation.
Cleavage of the tert-butyl group: A very common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, followed by the loss of the entire tert-butyl group (•C(CH₃)₃).
Loss of a methyl radical leads to a [M - 15]⁺ fragment.
Loss of the tert-butyl radical leads to a [M - 57]⁺ fragment.
Other Fragmentations: Further fragmentation can occur, such as the loss of the carbonyl group (CO) from benzoyl-type cations or the loss of the chlorine atom (•Cl). miamioh.edu The cleavage of the C-Cl bond can also be observed.
| Fragment Ion | Proposed Structure / Loss |
| [M]+• | Molecular Ion |
| [M - 15]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |
| [M - 57]⁺ | Loss of the tert-butyl radical (•C(CH₃)₃) |
| [M - C₆H₄Cl]⁺ | 4-tert-butylbenzoyl cation (α-cleavage) |
| [C₆H₄ClCO]⁺ | 2-chlorobenzoyl cation (α-cleavage) |
| [C₇H₇]⁺ | Tropylium ion (often seen in spectra of alkylbenzenes) thieme-connect.de |
Advanced Chromatographic Techniques for Separation and Purity Verification in Benzophenone Synthesis
The synthesis of substituted benzophenones often yields a mixture of the desired product, unreacted starting materials, and side products. Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of the final product, such as this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of benzophenones. mdpi.com For purity verification, a reversed-phase HPLC method, often with a C18 column, is typically employed. mdpi.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the efficient separation of the target compound from impurities. Detection is commonly performed using a UV detector set to a wavelength where the benzophenone chromophore absorbs strongly (e.g., around 254 nm). The purity is determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds like many benzophenones. nih.govnih.gov The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. This technique is invaluable for identifying trace impurities and confirming the identity of the synthesized product. thermofisher.com
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique combines the high separation power and speed of UHPLC with the sensitivity and specificity of tandem mass spectrometry. rsc.org It is particularly useful for analyzing complex mixtures and detecting compounds at very low concentrations. For this compound, UHPLC-MS/MS can provide unambiguous identification and quantification, even in the presence of isomeric impurities. rsc.org
Solid-Phase Extraction (SPE): While primarily a sample preparation technique, SPE is crucial for isolating benzophenones from crude reaction mixtures or complex matrices before final analysis. mdpi.comnih.govnih.gov By selecting an appropriate sorbent (e.g., C18, HLB), the target compound can be selectively retained and then eluted with a suitable solvent, effectively removing many impurities. mdpi.comnih.gov
Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 2 Chlorobenzophenone
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For 4-Tert-butyl-2'-chlorobenzophenone, DFT calculations are instrumental in understanding its fundamental chemical characteristics.
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For benzophenone (B1666685) derivatives, the molecular structure is non-planar. The two phenyl rings are twisted with respect to the plane of the central carbonyl group (C=O). This twist is defined by two key dihedral angles.
The conformational landscape of this compound is significantly influenced by its substituents. The bulky tert-butyl group on one ring and the chlorine atom at the ortho-position of the second ring introduce considerable steric hindrance. This steric clash forces the phenyl rings to rotate out of the carbonyl plane to minimize repulsion. nih.govcdnsciencepub.com Computational studies on similarly substituted benzophenones show that ortho-substituents, in particular, lead to large twist angles. For instance, 2-amino-2',5-dichlorobenzophenone exhibits a large ring twist of 83.72 degrees. nih.govresearchgate.net Therefore, the optimized geometry of this compound is expected to feature a significantly twisted conformation, with the 2'-chlorophenyl ring likely having a larger dihedral angle than the 4-tert-butylphenyl ring.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.24 Å |
| Dihedral Angle 1 (4-tert-butylphenyl) | ~30° - 40° |
| Dihedral Angle 2 (2'-chlorophenyl) | ~60° - 70° |
| Total Dipole Moment | ~2.5 - 3.5 D |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain chemical reactivity and electronic properties. youtube.comwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. youtube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.
For this compound, the distribution of these orbitals is influenced by the electronic nature of its substituents. The tert-butyl group is weakly electron-donating, while the chlorine atom is electron-withdrawing. DFT calculations would likely show that the HOMO density is primarily located on the electron-rich 4-tert-butylphenyl ring. Conversely, the LUMO density would be concentrated on the carbonyl group and the electron-deficient 2'-chlorophenyl ring. researchgate.net This separation of frontier orbitals is characteristic of "push-pull" systems and is crucial for understanding the molecule's electronic transitions and potential for intramolecular charge transfer (ICT). rsc.org
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.5 to -6.0 |
| LUMO Energy (ELUMO) | -2.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
| Ionization Potential (I ≈ -EHOMO) | 6.0 to 6.5 |
| Electron Affinity (A ≈ -ELUMO) | 1.5 to 2.0 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species, identifying sites for nucleophilic and electrophilic attack. youtube.com
In an MEP map of this compound, distinct regions of positive and negative potential would be observed:
Negative Regions (Red/Yellow): These areas have an excess of electron density and represent sites that are attractive to electrophiles. The most negative potential is consistently found around the electronegative oxygen atom of the carbonyl group.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potentials are typically located around the hydrogen atoms of the aromatic rings.
Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.
The MEP map visually confirms the chemical intuition that the carbonyl oxygen is the primary site for protonation and interaction with Lewis acids, while the aromatic rings could be sites for nucleophilic attack under certain conditions. researchgate.net
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve accuracy, a scaling factor is typically applied.
For this compound, the calculated vibrational spectrum would be dominated by modes characteristic of its functional groups. Key vibrational modes would include:
C=O Stretch: A strong, sharp peak typically predicted in the 1680-1720 cm⁻¹ range, corresponding to the stretching of the carbonyl bond.
Aromatic C-H Stretch: Multiple peaks in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretch: Peaks corresponding to the tert-butyl group, usually found in the 2850-3000 cm⁻¹ range.
Aromatic C=C Stretch: A series of peaks between 1400-1600 cm⁻¹.
C-Cl Stretch: A peak in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹.
By comparing the calculated, scaled frequencies with an experimental IR spectrum, each absorption band can be confidently assigned to a specific molecular motion.
Theoretical Exploration of Photophysical Parameters and Excited State Dynamics
The interaction of molecules with light is governed by their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying these states and predicting photophysical properties like UV-Visible absorption spectra. scirp.org
For this compound, TD-DFT calculations would predict the energies and characteristics of its lowest electronic transitions. Like other benzophenones, its UV-Vis spectrum is expected to feature two main types of absorption bands: scialert.net
n→π* Transition: A lower-energy, weaker absorption band resulting from the excitation of a non-bonding electron from the carbonyl oxygen (n) to an anti-bonding π-orbital (π*) of the carbonyl group.
π→π* Transition: A higher-energy, more intense absorption band arising from the excitation of an electron from a bonding π-orbital to an anti-bonding π* orbital, primarily involving the aromatic system.
Beyond predicting absorption spectra, computational methods can be used to explore the pathways by which the molecule relaxes after absorbing light. Benzophenones are famous for their highly efficient intersystem crossing (ISC)—a rapid transition from the lowest singlet excited state (S₁) to a triplet excited state (T₁). acs.org This process is fundamental to their use as photosensitizers. Advanced computational simulations, such as surface-hopping dynamics, can model these ultrafast events, revealing the mechanisms and timescales of ISC and other decay pathways like internal conversion. rsc.orgaip.org
Prediction and Evaluation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances whose optical properties change in the presence of intense light, such as that from a laser. These materials are crucial for technologies like frequency conversion and optical switching. researchgate.net Molecules with potential NLO activity often possess a large dipole moment and an asymmetric distribution of electron density, typically found in "push-pull" systems where an electron-donating group is connected to an electron-withdrawing group via a π-conjugated bridge. nih.gov
This compound has an asymmetric structure. The tert-butyl group acts as a weak electron donor, while the chlorine atom and the carbonyl group are electron-withdrawing. This asymmetry suggests that the molecule could exhibit second-order NLO properties. DFT calculations can quantify this potential by computing the molecular polarizability (α) and the first-order hyperpolarizability (β), which are key indicators of NLO response. researchgate.net A large β value indicates a strong NLO response. Theoretical calculations allow for the screening of potential NLO candidates and provide insight into the structure-property relationships that govern NLO activity.
| Parameter | Predicted Value (a.u.) | Predicted Value (esu) |
|---|---|---|
| Mean Polarizability (α) | ~200 - 250 | ~29.6 - 37.0 x 10⁻²⁴ |
| First Hyperpolarizability (βtot) | ~300 - 500 | ~2.6 - 4.3 x 10⁻³⁰ |
Hirshfeld Surface Analysis and Noncovalent Interaction StudiesSimilarly, there is a lack of research applying Hirshfeld surface analysis to this compound. This technique is used to visualize and quantify intermolecular interactions within a crystal lattice. A hypothetical analysis would involve mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface to identify and characterize noncovalent interactions such as van der Waals forces, halogen bonds (involving the chlorine atom), and potential C-H···π or C-H···O interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface would typically provide a percentage contribution of different types of intermolecular contacts to the overall crystal packing. Without experimental crystal structure data and subsequent computational analysis, no specific details or data tables regarding the noncovalent interactions of this compound can be provided.
While computational studies exist for other substituted benzophenones and related molecules, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous compounds. The generation of thorough, informative, and scientifically accurate content with detailed research findings and data tables is contingent on the availability of such focused research.
Structure Reactivity and Structure Property Relationships in Substituted Benzophenone Systems
Electronic Effects of Tert-Butyl and Chloro Substituents on Reactivity
The reactivity of the 4-Tert-butyl-2'-chlorobenzophenone molecule is profoundly influenced by the electronic nature of its substituents. The tert-butyl group, located at the para-position (C4) of one phenyl ring, and the chloro group, at the ortho-position (C2') of the second phenyl ring, exert opposing electronic effects that modulate the electron density across the molecule, particularly at the carbonyl group.
The tert-butyl group is a classic electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the phenyl ring, which in turn increases the electron density of the entire benzophenone (B1666685) system. This electron donation can affect the energy of the excited states, which are crucial for the photochemical reactions characteristic of benzophenones. Specifically, EDGs can influence the energy of the n-π* and π-π* transitions.
Conversely, the chloro substituent is an electron-withdrawing group (EWG) due to its high electronegativity, exerting a strong inductive effect (-I). It pulls electron density away from the phenyl ring to which it is attached. While halogens also possess lone pairs that can participate in a resonance-donating effect (+M), the inductive effect is generally dominant, especially for chlorine. The net result is a decrease in electron density on the 2'-chlorophenyl ring.
The combination of these effects creates an electronic push-pull system across the carbonyl bridge. The tert-butylated ring is electron-rich, while the chlorinated ring is electron-poor. This electronic imbalance influences the electrophilicity of the carbonyl carbon and the basicity of the carbonyl oxygen. In photochemical reactions, such as hydrogen abstraction, the nature of the lowest excited triplet state is critical. The presence of both an EDG and an EWG can modulate the energy levels of the n,π* and π,π* triplet states, affecting the efficiency of intersystem crossing (ISC) and the subsequent reactivity of the triplet state. For instance, electron-donating groups are often desirable for enhancing the activity of benzophenone-type compounds in certain applications. nih.gov
Steric Hindrance and its Influence on Molecular Conformation and Reaction Pathways
Steric effects play a crucial role in defining the three-dimensional structure and, consequently, the reactivity of this compound. Both substituents contribute to steric bulk, but the ortho-chloro group has the most significant impact on the molecule's conformation.
The presence of a substituent at the ortho position of a benzophenone forces the substituted phenyl ring to twist out of the plane of the carbonyl group. google.comwikipedia.org This torsional angle is a direct consequence of steric repulsion between the chloro group and the carbonyl oxygen. This loss of planarity has two major consequences:
Inhibition of Resonance: The twisting disrupts the π-conjugation between the chlorophenyl ring and the carbonyl group. This affects the electronic communication between the two halves of the molecule and can alter the UV-absorption characteristics and the energy of the excited states.
Shielding of the Reaction Center: The ortho-chloro group sterically shields one face of the carbonyl group. In photochemical reactions where benzophenone's excited triplet state abstracts a hydrogen atom from a donor molecule, the accessibility of the carbonyl oxygen is paramount. The chloro group can hinder the approach of the hydrogen donor, potentially lowering the reaction rate or favoring specific reaction pathways that can accommodate the steric bulk.
The tert-butyl group , while located at the para position and thus not directly interacting with the carbonyl group, is exceptionally bulky. study.com Its primary steric influence is on intermolecular interactions. It can prevent close packing of the molecules in the solid state and can influence how the molecule interacts with other molecules in solution, such as substrates or solvents. In some synthetic strategies, a tert-butyl group is intentionally used as a removable blocking group to direct substitution to other positions, highlighting its significant steric impact. researchgate.net The presence of bulky groups can also suppress non-radiative decay of the triplet excited state, which can be beneficial in applications requiring long-lived excited states. rsc.org
Positional Isomerism and its Impact on Photochemical and Chemical Transformations
The specific placement of the chloro substituent dramatically alters the properties of 4-tert-butyl-chlorobenzophenone. Comparing the 2'-chloro isomer (ortho) with its 3'-chloro (meta) and 4'-chloro (para) counterparts reveals the significance of the "ortho effect." wikipedia.org
While 4-tert-butyl-4'-chlorobenzophenone and 4-tert-butyl-3'-chlorobenzophenone would have their chloro substituents positioned away from the carbonyl bridge, they would not experience the significant steric hindrance seen in the 2'-chloro isomer. Consequently, their phenyl rings would be more coplanar with the carbonyl group. This difference in conformation leads to distinct photochemical behaviors.
Studies on related benzophenone-carbazole dyads have shown that the excited-state evolution channels can be significantly modified by tuning the substituent positions. rsc.org For an ortho-substituted dyad, rapid charge recombination was observed, potentially due to the through-space interaction enforced by the proximity of the donor and acceptor. In contrast, meta and para isomers exhibited slower charge recombination and ultralong-lived triplet states. rsc.org
Applying this principle to this compound, the ortho-chloro group's steric effect, which forces the ring to twist, would be expected to influence the lifetime and reactivity of its excited triplet state compared to the 3'- and 4'- isomers. The altered conformation can affect the rate of intersystem crossing (ISC) and the accessibility of the carbonyl group for intermolecular reactions. Therefore, the choice of isomer is a critical design parameter for tuning the photochemical properties of the molecule.
| Property | 2'-Chloro Isomer (ortho) | 3'-/4'-Chloro Isomers (meta/para) |
| Conformation | Non-planar (twisted chlorophenyl ring) | More planar |
| Steric Hindrance | High at the carbonyl group | Low at the carbonyl group |
| Conjugation | Disrupted between chlorophenyl ring and C=O | Largely maintained |
| Excited State Lifetime | Potentially altered due to conformational changes | Generally follows trends based on electronic effects |
| Reactivity | May be reduced or altered due to steric shielding | Primarily governed by electronic effects |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Benzophenones
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling methods used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govfrontiersin.org These models are statistically derived and are invaluable in drug discovery and materials science for predicting the properties of new compounds without the need for synthesis and testing. nih.govresearchgate.net
For the benzophenone class of compounds, QSAR/QSPR studies have been employed to predict various endpoints, including antimalarial activity and performance as photoinitiators. nih.govresearchgate.netrsc.org These models are built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.
Key descriptors relevant to this compound would include:
Electronic Descriptors: These quantify the electronic effects of the substituents. Examples include Hammett constants, dipole moment, and electron affinity. A QSAR study on benzophenone derivatives found that potential energy, dipole moment, and electron affinity in combination could govern their antimalarial activity. nih.gov
Steric Descriptors: These describe the size and shape of the molecule. Examples include molar volume, surface area, and specific steric parameters like Taft's Es. These are crucial for modeling the steric hindrance caused by the ortho-chloro and tert-butyl groups.
Hydrophobic Descriptors: These relate to the compound's lipophilicity, often represented by LogP (the logarithm of the partition coefficient between octanol and water). The bulky, nonpolar tert-butyl group would significantly increase the LogP value.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.
Design Principles for Modulating Reactivity and Selectivity through Substituent Variation
The principles derived from studying substituted benzophenones like this compound provide a powerful toolkit for designing new molecules with tailored properties. By strategically varying the nature and position of substituents, chemists can fine-tune reactivity and selectivity for specific applications, such as in photopolymerization and 3D printing. rsc.orgnih.govnih.gov
Key design principles include:
Tuning Absorption Spectra: The wavelength of maximum absorption (λmax) can be shifted by changing the electronic nature of the substituents. Attaching electron-donating groups (like amines or ethers) or extending the conjugated π-system generally leads to a red-shift (shift to longer wavelengths). This is critical for developing photoinitiators that are sensitive to specific light sources, such as LED lamps used in modern curing technologies. rsc.orgnih.gov
Controlling Excited State Reactivity: The efficiency of photochemical reactions is governed by the properties of the excited triplet state.
Intersystem Crossing (ISC): The rate of ISC from the initial singlet excited state to the reactive triplet state can be influenced by substituents. This process is fundamental to the function of most benzophenone-based photoinitiators. researchgate.netd-nb.inforesearchgate.net
Triplet State Lifetime: The lifetime of the triplet state can be modulated. Bulky substituents can inhibit deactivating rotational and vibrational motions, potentially increasing the triplet lifetime. nih.gov
Modulating Hydrogen Abstraction Ability: For Type II photoinitiators, the ability to abstract a hydrogen atom is key. Electron-donating groups on the benzophenone scaffold can enhance this ability. Conversely, steric hindrance around the carbonyl group, as seen with the 2'-chloro substituent, can diminish it, a factor that must be considered in the design process.
Enhancing Migration Stability: In applications like food packaging or biomedical devices, it is crucial that the photoinitiator does not migrate out of the cured polymer. One design strategy is to increase the molecular weight of the initiator, for example, by incorporating large groups like tert-butyl or by creating multifunctional structures. nih.gov
By combining these principles, novel photoinitiators based on the benzophenone scaffold can be rationally designed. For instance, a molecule could be designed with an electron-donating group to enhance reactivity and shift absorption, an ortho-substituent to fine-tune excited-state dynamics, and a bulky group to improve migration stability, all within a single molecular architecture.
Table of Mentioned Compounds
| Common Name | IUPAC Name |
| This compound | (4-(tert-butyl)phenyl)(2-chlorophenyl)methanone |
| Benzophenone | Diphenylmethanone |
| 4-tert-Butylbenzophenone | (4-(tert-butyl)phenyl)(phenyl)methanone |
| 2-Chlorobenzophenone | (2-Chlorophenyl)(phenyl)methanone |
| 3-Chlorobenzophenone | (3-Chlorophenyl)(phenyl)methanone |
| 4-Chlorobenzophenone | (4-Chlorophenyl)(phenyl)methanone |
| 4-tert-butyl-3'-chlorobenzophenone | (4-(tert-butyl)phenyl)(3-chlorophenyl)methanone |
| 4-tert-butyl-4'-chlorobenzophenone | (4-(tert-butyl)phenyl)(4-chlorophenyl)methanone |
Unveiling the Potential of this compound in Scientific Applications
The compound this compound belongs to the vast family of diaryl ketones known as benzophenones. While specific research on this particular substituted benzophenone is limited, the broader class of benzophenone derivatives is integral to numerous areas of materials science and chemical research. The unique combination of a bulky tert-butyl group on one phenyl ring and a chlorine atom on the other imparts specific steric and electronic properties that suggest a range of potential applications. This article explores the scientifically grounded, potential applications of this compound, drawing upon established research into its parent compound, benzophenone, and similarly substituted derivatives.
Applications in Materials Science and Chemical Research
The functional versatility of the benzophenone (B1666685) scaffold makes it a valuable component in the design and synthesis of novel materials and a tool for fundamental chemical studies.
Benzophenone and its derivatives are recognized as crucial building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.comnih.govgoogle.com The structure of 4-tert-butyl-2'-chlorobenzophenone, featuring a reactive ketone carbonyl group and a halogenated aryl ring, positions it as a versatile intermediate for creating highly substituted specialty chemicals.
The carbonyl group can undergo reduction to form a benzhydrol (diphenylmethanol) derivative, a core structure in various pharmacologically active compounds like the antihistamine diphenhydramine. chemicalbook.com Alternatively, it can react with Grignard or organolithium reagents to introduce new carbon-carbon bonds, leading to tertiary alcohols. The presence of the chlorine atom on one of the phenyl rings offers a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of diverse functional groups. mdpi.commdpi.com This dual reactivity makes substituted benzophenones valuable in constructing complex molecular architectures. For instance, various benzophenone derivatives have been synthesized and investigated for their potential as anti-inflammatory, antimicrobial, and antileishmanial agents. nih.govmdpi.comroyalsocietypublishing.org While direct synthetic applications of this compound are not extensively documented, its constituent parts are common in the synthesis of bioactive molecules.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Toluene, Substituted Benzoyl Chloride | AlCl₃ | Substituted Benzophenone | mdpi.com |
| Grignard Reaction & Oxidation | Aryl Magnesium Bromide, Substituted Benzaldehyde (B42025) | PCC (Oxidant) | Substituted Benzophenone | patsnap.com |
| Fries Rearrangement | Phenyl Benzoate | AlCl₃ | Hydroxybenzophenone | nih.gov |
| Suzuki Coupling | Arylboronic Acid, Aryl Halide | Palladium Catalyst | Biaryl Ketone (Benzophenone derivative) | mdpi.com |
Benzophenones are archetypal Type II photoinitiators, widely used in UV-curing applications for inks, coatings, and adhesives. nih.govresearchgate.netnih.gov Upon absorption of UV light (typically in the 250-360 nm range for the parent compound), the benzophenone molecule is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. nih.govnih.gov This triplet state is the primary reactive species; it does not cleave itself but instead abstracts a hydrogen atom from a suitable donor molecule (a co-initiator, such as an amine or thiol, or the polymer/monomer itself) to generate free radicals. researchgate.netacs.org These radicals then initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a cross-linked polymer network. researchgate.net
The photochemical properties of benzophenone derivatives are highly dependent on the nature and position of their substituents. nih.govmdpi.comresearchgate.net Electron-withdrawing groups, such as the chloro- group in this compound, can influence the energy levels of the excited states and potentially enhance the hydrogen abstraction ability. nih.gov Conversely, bulky groups like the tert-butyl substituent can affect the molecule's solubility and interaction with the polymer matrix. While specific photopolymerization studies involving this compound are not prominent in the literature, research on other derivatives shows that structural modifications are a key strategy to tune absorption wavelengths and improve initiation efficiency for specific applications, such as LED-based curing. mdpi.comrsc.org
| Compound | Key Feature | Typical Application/Finding | Reference |
|---|---|---|---|
| Benzophenone (BP) | Parent compound, absorbs ~254 nm | Standard Type II photoinitiator | nih.gov |
| Benzophenone-triphenylamine hybrids | Red-shifted absorption, enhanced molar extinction | Efficient initiation with LED@405 nm | rsc.org |
| Polymeric Benzophenones | Reduced migration from cured polymer | Used in food packaging coatings | researchgate.net |
| Substituted Dihydroxybenzophenones | Mono-substituted derivatives act as UV absorbers | Enhances light stability of coatings | researchgate.net |
The same hydrogen-abstraction capability that makes benzophenones effective photoinitiators also allows them to be used for modifying polymer surfaces and developing cross-linking agents. acs.orgmdpi.com When a polymer film containing a benzophenone derivative is exposed to UV radiation, the excited benzophenone can abstract a hydrogen atom directly from the polymer backbone. acs.org This creates a radical on the polymer chain, which can then cross-link with other polymer chains or react with monomers to graft new polymer chains onto the surface. buct.edu.cnacs.org
This technique is a powerful tool for surface functionalization. For example, grafting hydrophilic polymers like polyethylene (B3416737) glycol (PEG) onto a hydrophobic polymer surface can dramatically improve its wettability and biocompatibility. buct.edu.cn Benzophenone derivatives can either be blended into the polymer matrix or covalently incorporated into the polymer backbone or side chains as a photoreactive pendant group. nih.govrsc.org Incorporating the benzophenone moiety into the polymer itself creates a "self-crosslinking" system upon UV exposure, which is advantageous for creating stable polymer networks and hydrogels. mdpi.comscispace.com Studies on various benzophenone-containing copolymers have shown that factors like polymer polarity and glass transition temperature significantly affect the cross-linking efficiency. nih.gov
The rigid structure and unique photophysical properties of the benzophenone core have made it an attractive building block for advanced functional materials, particularly in the field of organic electronics. mdpi.comnih.govresearchgate.net Benzophenone derivatives have been extensively investigated as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.comnih.gov In a PhOLED, an emissive "guest" molecule (a phosphor) is dispersed in a "host" matrix. The host material must have a high triplet energy to efficiently transfer energy to the guest, leading to light emission.
Benzophenone is known for its high triplet energy and efficient intersystem crossing. mdpi.compreprints.org By synthesizing derivatives with various substituents, researchers can fine-tune the material's thermal stability, solubility, and electronic properties (HOMO/LUMO levels) to optimize device performance. mdpi.compreprints.org For example, attaching carbazole (B46965) or triphenylamine (B166846) units to a benzophenone core has produced highly effective host materials for green, yellow, and red PhOLEDs, achieving high external quantum efficiencies. mdpi.comnih.gov Some benzophenone derivatives also serve as building blocks for thermally activated delayed fluorescence (TADF) emitters, which represent a highly efficient class of materials for next-generation displays. nih.govresearchgate.net The combination of the electron-accepting benzophenone core with various electron-donating groups allows for the design of molecules with the specific electronic properties required for TADF. preprints.org
| Host Material Type | Phosphor (Guest) Color | Maximum External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|
| Benzophenone-Carbazole Derivative | Green | 12.5% | mdpi.com |
| Benzophenone-based Host (BP2) | Yellow | 19.2% | nih.gov |
| Benzophenone-based Host (BP2) | Green | 17.0% | nih.gov |
| Benzophenone-Carbazole Host (HB3) | White (co-doped) | 9.5% | mdpi.com |
Benzophenone is a classic model compound in photochemistry, used for decades in fundamental studies of triplet state chemistry and hydrogen abstraction reactions. nih.govacs.org Its well-defined photophysics allows it to serve as a reference sensitizer, a compound that can absorb light and transfer the energy to another molecule, initiating a reaction without being consumed itself.
By studying the reaction kinetics of benzophenone and its derivatives with various substrates, researchers can gain deep insight into reaction mechanisms. For instance, laser flash photolysis studies of benzophenone have been used to measure the rate constants for hydrogen abstraction from different C-H bonds, providing data on the influence of bond strength and steric accessibility. acs.org Comparing the reactivity of substituted benzophenones allows for the systematic investigation of electronic and steric effects on photochemical processes. scialert.net For example, time-resolved spectroscopy has been used to demonstrate that by selectively exciting benzophenone molecules that are either free or hydrogen-bonded to a solvent molecule like phenol, the rate of a subsequent hydrogen abstraction reaction can be dramatically controlled. nih.gov While this compound itself has not been the specific subject of such foundational studies, its substituted structure makes it a candidate for probing the interplay of steric hindrance (from the tert-butyl group) and electronic perturbation (from the chloro- group) on the fundamental photoreactivity of the benzophenone triplet state.
Environmental Fate and Degradation Studies of Substituted Benzophenones
Pathways of Biodegradation in Aqueous and Terrestrial Environments
There is currently no specific information available in the scientific literature regarding the biodegradation of 4-tert-butyl-2'-chlorobenzophenone in aqueous and terrestrial environments. However, studies on other benzophenone (B1666685) derivatives provide insights into potential biodegradation pathways.
Research on benzophenone-3 (BP-3), a widely studied UV filter, has shown that it can be biodegraded under various redox conditions. nih.gov In laboratory microcosms using activated and digested sludge, BP-3 was observed to degrade under oxic, nitrate-reducing, sulfate-reducing, and iron(III)-reducing conditions. nih.gov The primary transformation product identified was 2,4-dihydroxybenzophenone, formed through the demethylation of the methoxy (B1213986) group. nih.gov Further degradation to 4-cresol was observed, although this step was inhibited under certain redox conditions. nih.gov The half-life of BP-3 biodegradation varied depending on the conditions, with anaerobic pathways appearing to be more favorable. nih.gov
A study investigating a range of benzophenone-based UV filters in river water found that the substitution pattern on the aromatic rings significantly influences biodegradability. nih.gov The research indicated that mineralization (the complete breakdown to inorganic compounds) is limited for derivatives where both aromatic rings contain substituents. nih.gov Given that this compound has substituents on both rings (a tert-butyl group and a chlorine atom), it could be inferred that its complete biodegradation might also be limited.
In terrestrial environments, studies on BP-3 in agricultural soils amended with compost have shown that certain microorganisms are capable of degrading the compound, utilizing it as a source of carbon and energy. researchgate.net The presence of compost appeared to enhance microbial development and the degradation of BP-3. researchgate.net
While these studies provide a general understanding of how substituted benzophenones might be biodegraded, the specific impact of the tert-butyl and chloro-substituents on the enzymatic systems of microorganisms remains uninvestigated for this compound. The presence of a halogen atom, in particular, can sometimes render a molecule more recalcitrant to microbial degradation.
Table 1: Biodegradation Half-life of Benzophenone-3 (BP-3) under Various Redox Conditions
| Redox Condition | Half-life (days) |
| Oxic | 10.7 |
| Nitrate-reducing | 8.7 |
| Fe(III)-reducing | 5.1 |
| Sulfate-reducing | 4.3 |
| Anoxic unamended | 4.2 |
| Data sourced from a laboratory study on BP-3 biodegradation. nih.gov |
Photodegradation Mechanisms under Environmental Conditions
Direct research on the photodegradation mechanisms of this compound under environmental conditions is not available. However, the photochemical behavior of benzophenone and its derivatives is well-documented and can be used to infer potential degradation pathways.
Benzophenones are known to be photoactive, and upon absorption of UV radiation, they can undergo intersystem crossing to an excited triplet state. acs.orgacs.org This triplet state is a key intermediate in subsequent photochemical reactions. One of the primary reactions of the excited triplet state of benzophenone is hydrogen abstraction from surrounding molecules, leading to the formation of a ketyl radical. acs.org
The position of substituents on the benzophenone structure significantly influences its photochemistry. For instance, studies on monohydroxy-substituted benzophenones have shown that the position of the hydroxyl group affects the lifetime and reactivity of the triplet state. acs.org For ortho-substituted benzophenones, intramolecular hydrogen bonding can lead to rapid deactivation of the excited state, reducing the efficiency of other photochemical processes. rsc.org In the case of this compound, the chlorine atom is in the ortho position on one of the phenyl rings, which could influence its photochemical behavior.
The presence of chlorine atoms can also lead to specific photodegradation pathways. For example, studies on the degradation of benzophenone-4 in a UV/chlorine process have shown that photolytic dechlorination can occur. nih.gov This suggests that under certain environmental conditions, particularly in the presence of UV light and chlorine, the carbon-chlorine bond in this compound could be susceptible to cleavage.
Furthermore, the interaction with other environmental components, such as dissolved organic matter, can influence the photodegradation of benzophenones. researchgate.net
Table 2: Photochemical Properties of Selected Substituted Benzophenones
| Compound | Key Photochemical Process | Reference |
| Monohydroxy-benzophenones | Triplet state formation, hydrogen abstraction | acs.org |
| Ortho-substituted benzophenones | Photoenolization from the triplet state | rsc.org |
| Benzophenone-4 (in UV/chlorine) | Photolytic dechlorination | nih.gov |
| 4-(methyl sulphonate)-benzophenone | Formation of a ketyl radical anion | rsc.org |
Hydrolytic Stability and Transformation Products
There are no specific studies on the hydrolytic stability and transformation products of this compound. Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The likelihood of hydrolysis depends on the presence of hydrolyzable functional groups.
The core structure of benzophenone, a ketone, is generally considered to be hydrolytically stable under typical environmental pH conditions. However, the substituents on the aromatic rings can influence this stability. For some complex substituted benzophenones, hydrolysis of substituent groups can occur. For example, a study on (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, which contains a tert-butyl group, noted that the ligand is susceptible to hydrolysis under acidic conditions. beilstein-journals.org This hydrolysis, however, affects the oxazole (B20620) ring and not the tert-butyl group directly.
In the context of other benzophenone derivatives used as UV filters, transformation in chlorinated water is a significant degradation pathway, which can sometimes involve hydrolysis as part of a more complex reaction sequence. researchgate.net For instance, the degradation of benzophenone-3 in chlorinated seawater involves several transformation mechanisms, including hydrolysis and substitution reactions. acs.orgnih.gov
Given the general stability of the benzophenone core and the carbon-carbon bond of the tert-butyl group, significant direct hydrolysis of this compound is not expected under normal environmental conditions. However, in the absence of experimental data, this remains a presumption.
Environmental Partitioning Behavior and Distribution Studies
Specific data on the environmental partitioning and distribution of this compound are not available in the literature. The partitioning behavior of a chemical in the environment is largely governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters determine whether a compound will preferentially reside in water, soil/sediment, or air.
The distribution of other benzophenones in the environment has been studied. Benzophenones have been detected in various environmental compartments, including surface water, wastewater, sediment, and biota. mdpi.com This widespread distribution highlights their persistence and potential for transport.
For structurally related compounds, such as C4 and C8 oxo-process chemicals, it has been noted that C8 compounds (which have longer carbon chains) are less soluble and would bind more strongly to soil and sediment than C4 compounds. nih.gov By analogy, the presence of the tert-butyl group in this compound would likely lead to significant partitioning into the solid and organic phases of aquatic and terrestrial environments.
Development of Analytical Methods for Environmental Monitoring of Benzophenone Analogs
While there are no specific analytical methods published for the routine monitoring of this compound in environmental samples, methods developed for other benzophenone analogs, particularly halogenated ones, are applicable.
The standard approach for analyzing organic micropollutants like benzophenones in environmental matrices involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.
Sample Preparation:
Solid-Phase Extraction (SPE): This is a common technique for extracting benzophenones from water samples. C18 cartridges are frequently used. mdpi.com
Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE that uses smaller amounts of solvent and sample. mdpi.com
Dispersive Solid-Phase Extraction (dSPE): This method is often used for cleaning up extracts from complex matrices. mdpi.com
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the identification and quantification of a wide range of volatile and semi-volatile organic compounds, including benzophenone derivatives. researchgate.net
High-Performance Liquid Chromatography (HPLC): Often coupled with a mass spectrometer (LC-MS) or a diode-array detector (DAD), HPLC is suitable for analyzing polar and thermally labile benzophenones. For halogenated benzophenones, electrochemical detection has also been employed. nih.gov
A study on the determination of aminohalogenbenzophenones utilized HPLC with electrochemical detection, achieving low detection limits in biological fluids. nih.gov For the analysis of benzophenone and its derivatives in packaging materials, a GC-MS method has been developed and validated. researchgate.net These examples demonstrate that the analytical toolbox for detecting substituted benzophenones is well-established and could be adapted for this compound.
Table 3: Analytical Techniques for Benzophenone Analogs
| Analytical Technique | Target Analytes | Sample Matrix | Reference |
| HPLC with Electrochemical Detection | Aminohalogenbenzophenones | Biological fluids | nih.gov |
| SPE-GC-MS | Benzophenones | Water and cosmetics | mdpi.com |
| GC-MS | Benzophenone and 17 derivatives | Paper and cardboard | researchgate.net |
| LC-MS/MS | Benzophenones | Environmental water | mdpi.com |
Emerging Research Frontiers and Future Prospects in 4 Tert Butyl 2 Chlorobenzophenone Chemistry
Exploration of New Synthetic Methodologies with Enhanced Sustainability
The traditional synthesis of benzophenones, often relying on the Friedel-Crafts acylation, is frequently beset by challenges related to harsh reagents, stoichiometric use of catalysts like aluminum chloride (AlCl₃), and the generation of significant chemical waste. begellhouse.comijcps.org The drive towards green chemistry is thus compelling researchers to explore more sustainable alternatives.
Recent advancements in greener Friedel-Crafts acylations are particularly relevant for the synthesis of 4-tert-butyl-2'-chlorobenzophenone. One promising approach involves the use of methanesulfonic anhydride (B1165640), which promotes the acylation of aryl and alkyl carboxylic acids, yielding aryl ketones with minimal waste that is free of metallic and halogenated components. organic-chemistry.orgacs.org Another sustainable strategy is the utilization of solid acid catalysts, such as zeolites (e.g., Hβ, HY), mesoporous silicas, and metal oxides (e.g., ZnO). begellhouse.comijcps.orgnumberanalytics.comresearchgate.net These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. ijcps.orgnumberanalytics.com For instance, zinc oxide has been shown to be an effective catalyst for the acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.netorganic-chemistry.org The application of such solvent-free or green solvent (e.g., ionic liquids) systems further enhances the environmental credentials of the synthesis. ijcps.orgnumberanalytics.com
The table below summarizes some of the green chemistry approaches applicable to the synthesis of substituted benzophenones.
| Catalyst/Reagent System | Acylating Agent | Key Advantages |
| Methanesulfonic Anhydride | Carboxylic Acids | Metal- and halogen-free, minimal waste. organic-chemistry.orgacs.org |
| Zeolites (Hβ, HY) | Acyl Halides, Anhydrides | Heterogeneous, recyclable, high selectivity. ijcps.orgnumberanalytics.com |
| Zinc Oxide (ZnO) | Acyl Chlorides | Inexpensive, non-toxic, solvent-free conditions. researchgate.netorganic-chemistry.org |
| Ionic Liquids | Acyl Halides, Anhydrides | Recyclable solvent/catalyst system, low environmental impact. numberanalytics.com |
The future synthesis of this compound will likely see a shift away from classical methods towards these more sustainable protocols, reducing the environmental footprint of its production.
Advanced Catalytic Systems for Precision Synthesis
Achieving high regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds like this compound. Advanced catalytic systems are being developed to provide the precision necessary to control the acylation process. Novel Lewis acid catalysts based on metals such as Scandium (Sc), Indium (In), and Hafnium (Hf) have demonstrated high activity and selectivity in Friedel-Crafts reactions under milder conditions and with greater functional group tolerance than traditional catalysts. numberanalytics.com
Heterogeneous catalysts are at the forefront of precision synthesis. The well-defined pore structures of zeolites can impart shape selectivity, favoring the formation of specific isomers. researchgate.net For instance, in the acylation of substituted aromatics, the choice of zeolite can direct the substitution to a particular position on the aromatic ring. ijcps.org Similarly, nanoscale metal oxide catalysts are gaining attention for their improved reactivity and selectivity in organic transformations, including regioselective Friedel-Crafts acylation. acs.org Ultrathin nanosheets of tin oxide (SnO₂) have been successfully employed for the synthesis of aromatic ketones with high yields under solvent-free conditions. acs.org
The development of such advanced catalytic systems will be instrumental in optimizing the synthesis of this compound, ensuring high yields of the desired isomer and minimizing the formation of unwanted byproducts.
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and design of new molecules. mit.edu For complex molecules like substituted benzophenones, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and predict molecular properties, thereby accelerating research and development. nih.gov
Generative deep learning models can design novel molecular structures with desired properties from the ground up. researchgate.net These models, trained on large datasets of known molecules and their characteristics, can propose new benzophenone (B1666685) derivatives with potentially enhanced functionalities. For example, ML-assisted approaches are being used to design organic semiconductors based on the benzophenone scaffold with optimized electronic properties, such as low LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net By combining generative models with predictive models for properties like synthetic accessibility, researchers can focus their efforts on molecules that are not only functional but also synthetically viable. mit.edunovartis.com
Furthermore, computational methods like Density Functional Theory (DFT) can be used in conjunction with ML to establish relationships between the structure of substituted benzophenones and their electronic properties. researchgate.netscialert.net Such studies have shown a linear relationship between the experimentally measured reduction potentials of various benzophenones and their DFT-calculated LUMO energies. researchgate.net This predictive capability is crucial for designing molecules like this compound for specific applications in areas like coordination chemistry or electronics. researchgate.net The future of benzophenone chemistry will undoubtedly involve a significant component of in silico design and property prediction, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. mit.edu
Expansion into Novel Areas of Functional Materials and Organic Electronics
The unique photochemical properties of the benzophenone scaffold make it a versatile building block for a wide array of functional materials. nih.govwikipedia.org Benzophenone and its derivatives are widely used as photoinitiators in UV-curing processes for polymers due to their ability to absorb UV light and initiate polymerization reactions. whiterose.ac.ukhilarispublisher.comgoogle.com
There is growing interest in the application of substituted benzophenones in the field of organic electronics. The ability to tune the electronic properties of the benzophenone core through substitution makes these compounds attractive candidates for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. researchgate.net For instance, donor-acceptor compounds based on benzophenone and carbazole (B46965) have been shown to exhibit long afterglow phosphorescence, a property that could be exploited in novel lighting and display technologies. rsc.org The specific substitution pattern on this compound could be tailored to optimize its electronic and photophysical properties for such applications.
Moreover, the interaction of benzophenone derivatives with biological macromolecules like DNA is an active area of research. wikipedia.orgnih.gov The ability of these molecules to act as DNA photosensitizers opens up possibilities for their use in photodynamic therapy and as biochemical probes. wikipedia.org The substitution pattern on the benzophenone ring significantly influences these interactions. nih.gov
Interdisciplinary Approaches in the Study of Substituted Benzophenones
The study of this compound and related compounds is increasingly benefiting from interdisciplinary approaches that combine synthetic organic chemistry with photochemistry, computational chemistry, materials science, and biology.
Photophysical and Photochemical Studies: Understanding the behavior of substituted benzophenones upon exposure to light is fundamental to many of their applications. Techniques like transient absorption spectroscopy are used to probe the excited-state dynamics of these molecules, revealing how factors like solvent environment and substitution patterns influence their photochemical pathways. rsc.orgacs.org Such studies are crucial for designing more efficient photoinitiators or tuning the luminescent properties of benzophenone-based materials. nih.govacs.org
Supramolecular Chemistry: The benzophenone moiety can be incorporated into larger molecular assemblies to create novel supramolecular structures with unique functions. For example, benzophenone-functionalized dipeptides have been shown to self-assemble into gel noodles that can act as templates for spatially resolved polymerization. whiterose.ac.ukacs.org In another study, the supramolecular assembly of a benzophenone-containing amino acid with copper ions resulted in nanofibers with laccase-like activity, capable of degrading phenolic pollutants. nih.gov
Computational Chemistry: As mentioned earlier, computational tools are indispensable for modern chemical research. DFT and other quantum chemical methods provide deep insights into the molecular structure, electronic properties, and reactivity of substituted benzophenones. researchgate.netscialert.netnih.gov These theoretical studies complement experimental findings and guide the design of new molecules with tailored properties.
The future of research on this compound will likely involve a greater integration of these diverse disciplines to unlock its full potential in various scientific and technological fields.
Q & A
Q. What are the established synthetic routes for 4-Tert-butyl-2'-chlorobenzophenone, and how can reaction conditions be optimized?
The synthesis typically involves Friedel-Crafts acylation using tert-butyl-substituted precursors and chlorinated aromatic compounds. For example, analogous benzophenone derivatives (e.g., 4-nitro-4’-chlorobenzophenone) are synthesized via AlCl₃-catalyzed reactions between nitrobenzoyl chloride and chlorobenzene . Orthogonal experimental design can optimize parameters such as temperature (e.g., 92°C), reaction time (2.5 hours), and stoichiometric ratios (e.g., 1:1.7 molar ratio of precursor to reductant), achieving yields >85% with high purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹) and tert-butyl C-H vibrations .
- Melting point analysis : Provides purity validation (e.g., 177–179°C for analogous compounds) .
- Nuclear Magnetic Resonance (NMR) : Resolves substitution patterns (e.g., tert-butyl protons at ~1.3 ppm in ¹H NMR) . NIST-standardized spectral libraries ensure reproducibility .
Q. What stability considerations are critical for handling and storing this compound?
The compound is stable under recommended storage conditions (room temperature, inert atmosphere). However, decomposition may occur with prolonged exposure to strong acids/bases or oxidizing agents. Store in amber glassware under nitrogen to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can conflicting spectral or crystallographic data for benzophenone derivatives be resolved?
Contradictions often arise from polymorphic forms or solvent-dependent conformational changes. For example, crystallographic studies of 4-chloro-2-(2-chlorobenzoyl)phenol revealed variations in dihedral angles (e.g., 44.3° between benzene rings) depending on crystallization solvents . Triangulate data using:
Q. What mechanistic insights govern the reactivity of tert-butyl and chloro substituents in benzophenone derivatives?
The tert-butyl group enhances steric hindrance, directing electrophilic substitution to the para position, while the chloro substituent activates the aromatic ring toward nucleophilic attack. For example, in silyl enol ether synthesis, the chloro group facilitates nucleophilic displacement by trimethylsilyl groups . Kinetic studies using time-resolved IR or HPLC can track intermediate formation under varying conditions.
Q. How can synthetic byproducts or impurities be systematically identified and quantified?
Employ HPLC-MS with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) to separate impurities. For example, nitro-reduction byproducts (e.g., unreacted 4-nitro precursors) were detected at retention times >15 minutes in analogous compounds . Quantify impurities using calibration curves with ≥95% confidence intervals.
Q. What strategies improve the yield of benzophenone derivatives in multi-step syntheses?
- Stepwise purification : Use flash chromatography (silica gel, hexane/ethyl acetate) after each synthetic step to remove side products.
- Catalyst optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity .
- In-situ monitoring : Employ ReactIR to detect intermediates and adjust reaction parameters dynamically .
Q. How do structural modifications (e.g., tert-butyl vs. methoxy groups) impact biological activity in benzophenone-based compounds?
Tert-butyl groups enhance lipophilicity, improving membrane permeability in antifungal or anti-inflammatory analogs. For instance, 2-hydroxy-4-methoxybenzophenone derivatives exhibit UV-absorbing properties due to extended conjugation, while tert-butyl analogs show higher metabolic stability . Structure-activity relationship (SAR) studies using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) can quantify these effects .
Data Analysis and Methodological Questions
Q. What statistical approaches are recommended for validating experimental reproducibility in benzophenone synthesis?
- Design of Experiments (DoE) : Use factorial designs to assess interaction effects (e.g., temperature × catalyst loading) .
- Principal Component Analysis (PCA) : Identify spectral outliers in batch-to-batch comparisons .
- Error propagation analysis : Calculate uncertainty in yield/purity metrics using standard deviations from triplicate trials .
Q. How can contradictory toxicity or ecotoxicity data be addressed in safety assessments?
Discrepancies often stem from assay variability (e.g., cell line sensitivity). Mitigate by:
- Cross-validating acute toxicity data across multiple models (e.g., zebrafish embryos vs. mammalian cell lines) .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀) using logP and molecular descriptor databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
